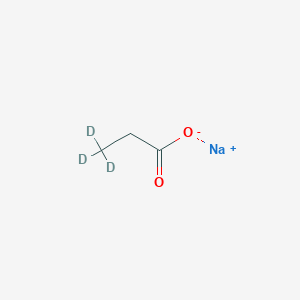

Sodium Propionate-3,3,3-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

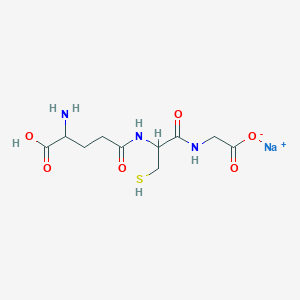

Le Propionate de sodium-3,3,3-d3 est une forme deutérée du propionate de sodium, où les atomes d'hydrogène du groupe propionate sont remplacés par du deutérium. Ce composé est principalement utilisé dans la recherche scientifique en raison de ses propriétés isotopiques uniques, qui le rendent précieux dans diverses applications analytiques et expérimentales.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Propionate de sodium-3,3,3-d3 peut être synthétisé en faisant réagir de l'acide propionique deutéré (acide propionique-3,3,3-d3) avec de l'hydroxyde de sodium. La réaction se produit généralement en milieu aqueux et le produit est isolé par évaporation de l'eau et cristallisation du propionate de sodium-3,3,3-d3.

Méthodes de production industrielle : Bien que la production industrielle du Propionate de sodium-3,3,3-d3 ne soit pas aussi courante que celle de son homologue non deutéré, le processus implique des étapes similaires mais avec des matières premières deutérées. La production à grande échelle nécessiterait une manipulation attentive des composés deutérés pour garantir la pureté et l'enrichissement isotopique du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le Propionate de sodium-3,3,3-d3 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du dioxyde de carbone deutéré et de l'eau.

Réduction : Il peut être réduit pour former des alcools deutérés.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe propionate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures ou les amines peuvent être utilisés en conditions basiques ou acides.

Principaux produits formés :

Oxydation : Dioxyde de carbone deutéré et eau.

Réduction : Alcools deutérés.

Substitution : Divers composés organiques deutérés en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le Propionate de sodium-3,3,3-d3 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique. Parmi les applications clés, on peut citer :

Chimie : Utilisé comme traceur dans les mécanismes réactionnels pour étudier les voies et les intermédiaires.

Biologie : Employé dans des études métaboliques pour suivre l'incorporation et la transformation du propionate dans les systèmes biologiques.

Médecine : Utilisé dans des études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.

Industrie : Appliqué dans le développement de médicaments et de matériaux deutérés pour améliorer la stabilité et les performances.

5. Mécanisme d'action

Le mécanisme d'action du Propionate de sodium-3,3,3-d3 est similaire à celui du Propionate de sodium, avec l'avantage supplémentaire du marquage isotopique. Il agit en inhibant la croissance des moisissures et des bactéries, ce qui en fait un conservateur efficace. Les atomes de deutérium fournissent une signature unique qui peut être détectée à l'aide de diverses techniques analytiques, permettant aux chercheurs de suivre son comportement dans des systèmes complexes.

Composés similaires :

Propionate de sodium : La forme non deutérée, couramment utilisée comme conservateur alimentaire.

Propionate de calcium : Un autre sel de l'acide propionique, utilisé de manière similaire dans la conservation des aliments.

Propionate de potassium : Également utilisé comme conservateur avec des propriétés similaires.

Unicité : Le Propionate de sodium-3,3,3-d3 est unique en raison de sa teneur en deutérium, ce qui le rend précieux pour les études de marquage isotopique. Cette propriété permet un suivi et une analyse précis dans diverses applications scientifiques, le distinguant de ses homologues non deutérés.

Applications De Recherche Scientifique

Sodium Propionate-3,3,3-d3 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.

Biology: Employed in metabolic studies to track the incorporation and transformation of propionate in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of deuterated drugs and materials to enhance stability and performance.

Mécanisme D'action

The mechanism of action of sodium propionate-3,3,3-d3 is similar to that of sodium propionate, with the added benefit of isotopic labeling. It acts by inhibiting the growth of mold and bacteria, making it an effective preservative. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to track its behavior in complex systems.

Comparaison Avec Des Composés Similaires

Sodium Propionate: The non-deuterated form, commonly used as a food preservative.

Calcium Propionate: Another salt of propionic acid, used similarly in food preservation.

Potassium Propionate: Also used as a preservative with similar properties.

Uniqueness: Sodium Propionate-3,3,3-d3 is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows for precise tracking and analysis in various scientific applications, setting it apart from its non-deuterated counterparts.

Propriétés

Formule moléculaire |

C3H5NaO2 |

|---|---|

Poids moléculaire |

99.08 g/mol |

Nom IUPAC |

sodium;3,3,3-trideuteriopropanoate |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1D3; |

Clé InChI |

JXKPEJDQGNYQSM-NIIDSAIPSA-M |

SMILES isomérique |

[2H]C([2H])([2H])CC(=O)[O-].[Na+] |

SMILES canonique |

CCC(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)